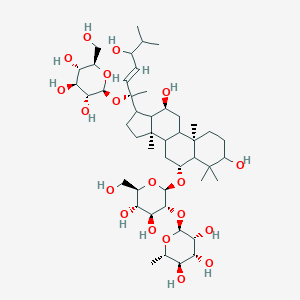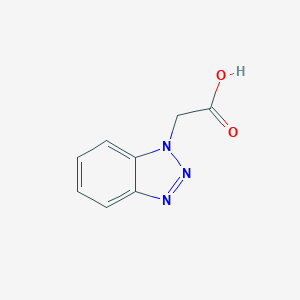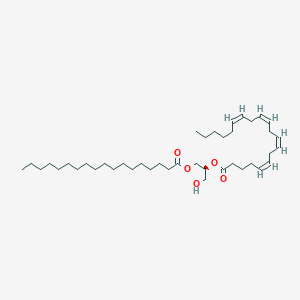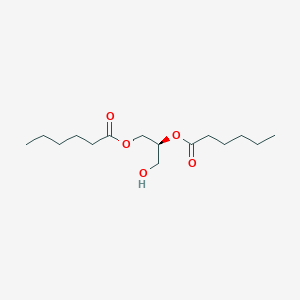
Majoroside F5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Majoroside F5 is a natural compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a type of flavonoid glycoside that can be found in various plants, including the leaves of Mulberry trees. Majoroside F5 has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of Majoroside F5 is not fully understood. However, it has been suggested that it exerts its effects by modulating various signaling pathways involved in inflammation and oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
Majoroside F5 has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which makes it a potential candidate for the prevention and treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. It has also been shown to possess anticancer properties, which makes it a potential candidate for the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Majoroside F5 in lab experiments is its natural origin. It is a natural compound that can be extracted from various plant sources, which makes it a safer alternative to synthetic compounds. However, one of the limitations of using Majoroside F5 in lab experiments is its low solubility, which can make it difficult to dissolve in certain solvents.
Direcciones Futuras
There are numerous future directions for the study of Majoroside F5. One of the potential directions is the development of Majoroside F5-based drugs for the treatment of various inflammatory diseases and oxidative stress-related diseases. Another potential direction is the study of the synergistic effects of Majoroside F5 with other natural compounds or synthetic drugs. Additionally, the study of the pharmacokinetics and pharmacodynamics of Majoroside F5 can provide valuable insights into its therapeutic potential.
Métodos De Síntesis
Majoroside F5 can be synthesized from the leaves of Mulberry trees using various extraction methods. One of the most common methods is the hot water extraction method, which involves boiling the leaves in water and then filtering the extract. The extract is then purified using various chromatography techniques to obtain Majoroside F5 in its pure form.
Aplicaciones Científicas De Investigación
Majoroside F5 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Propiedades
Número CAS |
125309-99-1 |
|---|---|
Nombre del producto |
Majoroside F5 |
Fórmula molecular |
C47H80O19 |
Peso molecular |
949.1 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(6R,10R,12S,14R,17S)-3,12-dihydroxy-17-[(E,2S)-5-hydroxy-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-3-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C47H80O19/c1-19(2)24(50)10-14-47(8,66-42-38(60)35(57)32(54)27(17-48)63-42)21-9-12-45(6)23-16-26(40-44(4,5)29(52)11-13-46(40,7)22(23)15-25(51)30(21)45)62-43-39(36(58)33(55)28(18-49)64-43)65-41-37(59)34(56)31(53)20(3)61-41/h10,14,19-43,48-60H,9,11-13,15-18H2,1-8H3/b14-10+/t20-,21-,22?,23?,24?,25-,26+,27+,28+,29?,30?,31-,32+,33+,34+,35-,36-,37+,38+,39+,40?,41-,42-,43+,45+,46+,47-/m0/s1 |
Clave InChI |
HJAUCZRAVQFECY-GBRBAAPOSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3CC4C(C[C@@H](C5[C@@]4(CC[C@@H]5[C@](C)(/C=C/C(C(C)C)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)[C@@]7(C3C(C(CC7)O)(C)C)C)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4C(CC(C5C4(CCC5C(C)(C=CC(C(C)C)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)CO)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4C(CC(C5C4(CCC5C(C)(C=CC(C(C)C)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)CO)O)O)O)O)O |
Sinónimos |
dammar-22(23)-ene-3,6,12,20,24-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside majoroside F5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B52949.png)










